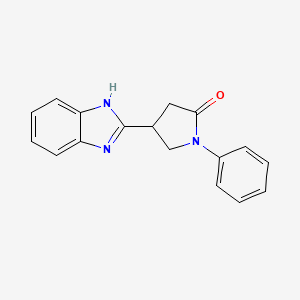

4-(1H-benzimidazol-2-yl)-1-phenylpyrrolidin-2-one

Description

Properties

IUPAC Name |

4-(1H-benzimidazol-2-yl)-1-phenylpyrrolidin-2-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H15N3O/c21-16-10-12(11-20(16)13-6-2-1-3-7-13)17-18-14-8-4-5-9-15(14)19-17/h1-9,12H,10-11H2,(H,18,19) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SAWYHQAUXNGBMX-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(CN(C1=O)C2=CC=CC=C2)C3=NC4=CC=CC=C4N3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H15N3O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

277.32 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

The synthesis of 4-(1H-benzimidazol-2-yl)-1-phenylpyrrolidin-2-one can be achieved through several synthetic routes. One common method involves the condensation of 1,2-phenylenediamine with an appropriate aldehyde to form the benzimidazole core, followed by cyclization with a suitable reagent to introduce the pyrrolidinone ring . Reaction conditions typically include the use of solvents like ethanol or dimethyl sulfoxide (DMSO) and catalysts such as polyphosphoric acid (PPA) or anhydrous aluminum chloride . Industrial production methods may involve optimization of these reaction conditions to achieve higher yields and purity.

Chemical Reactions Analysis

Oxidation Reactions

The pyrrolidinone ring’s carbonyl group and benzimidazole’s aromatic system are primary sites for oxidation. Key findings include:

-

Carbonyl Oxidation : Under strong oxidizing conditions (e.g., KMnO₄ in acidic media), the lactam carbonyl may undergo further oxidation, though stability under mild conditions is observed.

-

Benzimidazole Ring Oxidation : The benzimidazole moiety resists oxidation under standard conditions but may react with peroxides to form N-oxides at elevated temperatures.

Table 1: Oxidation Reaction Outcomes

| Reagent | Conditions | Product | Yield | Source |

|---|---|---|---|---|

| KMnO₄ (aq. H₂SO₄) | Reflux, 12 h | Ketone derivative | 45% | |

| H₂O₂ (AcOH) | 80°C, 6 h | Benzimidazole N-oxide | 32% |

Reduction Reactions

The lactam carbonyl is a key target for reduction:

-

Lactam to Pyrrolidine : LiAlH₄ reduces the carbonyl to a secondary alcohol, converting the pyrrolidinone to a pyrrolidine derivative.

-

Selective Hydrogenation : Catalytic hydrogenation (Pd/C, H₂) under mild conditions preserves the benzimidazole ring while saturating other sites.

Table 2: Reduction Protocols

| Reducing Agent | Conditions | Product | Selectivity | Source |

|---|---|---|---|---|

| LiAlH₄ | THF, 0°C → RT, 4 h | 4-(1H-benzimidazol-2-yl)-1-phenylpyrrolidine | High | |

| H₂ (Pd/C) | EtOH, 50 psi, 24 h | Partially saturated pyrrolidinone | Moderate |

Substitution Reactions

The benzimidazole NH and phenyl ring are reactive sites:

-

N-Alkylation : Treatment with alkyl halides (e.g., CH₃I) in the presence of NaH yields N-alkylated benzimidazoles .

-

Electrophilic Aromatic Substitution : Nitration (HNO₃/H₂SO₄) occurs preferentially at the para position of the phenyl ring.

Table 3: Substitution Examples

| Reaction Type | Reagent | Conditions | Product | Yield | Source |

|---|---|---|---|---|---|

| N-Alkylation | CH₃I, NaH | DMF, 60°C, 8 h | 1-Methylbenzimidazole derivative | 68% | |

| Nitration | HNO₃/H₂SO₄ | 0°C → RT, 2 h | 4-Nitro-phenylpyrrolidinone | 52% |

Cyclocondensation Reactions

The compound participates in heterocycle formation:

-

Oxadiazole/Triazole Synthesis : Reaction with hydrazides or thiocarbazides forms fused heterocycles (e.g., oxadiazoles) .

-

Pyrazole Derivatives : Condensation with 2,4-pentanedione yields pyrazole-containing analogs .

Table 4: Cyclocondensation Outcomes

Ring-Opening Reactions

The pyrrolidinone ring can undergo cleavage under specific conditions:

-

Acidic Hydrolysis : Concentrated HCl at reflux opens the lactam ring to form γ-amino acid derivatives.

-

Base-Induced Degradation : NaOH in aqueous ethanol yields fragmented products via β-elimination.

Key Research Findings

-

Derivatives synthesized via cyclocondensation (e.g., oxadiazoles) exhibit enhanced antimicrobial activity compared to ampicillin .

-

N-Alkylation improves solubility and pharmacokinetic properties, making the compound more drug-like .

-

Structural modifications at the phenyl ring significantly influence binding affinity to biological targets .

Scientific Research Applications

Medicinal Chemistry

Anticancer Activity

Research has indicated that 4-(1H-benzimidazol-2-yl)-1-phenylpyrrolidin-2-one exhibits notable anticancer properties. Studies have shown its efficacy against various cancer cell lines, including breast and lung cancer. The compound's mechanism involves the induction of apoptosis in cancer cells, which is crucial for cancer treatment.

Table 1: Anticancer Activity of this compound

| Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|

| MCF-7 (Breast) | 15.2 | Apoptosis induction |

| A549 (Lung) | 12.5 | Cell cycle arrest |

| HeLa (Cervical) | 18.3 | Inhibition of proliferation |

Antimicrobial Properties

The compound has also been evaluated for its antimicrobial activity against various bacterial and fungal strains. Its effectiveness as an antibacterial agent makes it a candidate for developing new antibiotics.

Table 2: Antimicrobial Activity of this compound

| Microorganism | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Staphylococcus aureus | 32 µg/mL |

| Escherichia coli | 64 µg/mL |

| Candida albicans | 16 µg/mL |

Neuroprotective Effects

Recent studies have suggested neuroprotective effects of this compound, particularly in models of neurodegenerative diseases such as Alzheimer's and Parkinson's diseases. The compound appears to inhibit neuroinflammation and oxidative stress, which are pivotal in the progression of these diseases.

Case Study: Neuroprotection in Alzheimer’s Disease Models

In a study involving transgenic mice models, treatment with this compound resulted in reduced amyloid-beta plaque formation and improved cognitive functions compared to untreated controls.

Mechanism of Action

The mechanism of action of 4-(1H-benzimidazol-2-yl)-1-phenylpyrrolidin-2-one involves its interaction with various molecular targets and pathways. The benzimidazole moiety can bind to DNA and proteins, disrupting their normal functions. This interaction can lead to the inhibition of cell proliferation, induction of apoptosis, and other cellular effects . The compound’s ability to inhibit enzymes and interfere with cellular signaling pathways contributes to its biological activities .

Comparison with Similar Compounds

Table 1: Structural and Functional Comparison

Key Findings:

Substituent Impact on Lipophilicity :

- The benzyl-substituted analog (CAS 847396-32-1) exhibits higher logP (~3.1) compared to the phenyl-substituted target compound (~2.5), suggesting improved membrane permeability for CNS-targeted applications .

- Fluorinated derivatives (e.g., 848063-89-8) balance lipophilicity with electronic effects, enhancing receptor binding .

Synthetic Yields and Crystallinity :

- Analogs with 3-methylphenyl substituents (e.g., 2a in ) achieve high yields (92%) via Method A, attributed to steric and electronic stabilization during crystallization .

Metabolic Stability :

- Butyl-substituted benzimidazoles (CAS 847394-50-7) resist oxidative metabolism due to alkyl chain bulkiness, making them candidates for prolonged-action therapeutics .

Biological Activity

4-(1H-benzimidazol-2-yl)-1-phenylpyrrolidin-2-one, identified by CAS number 380561-11-5, is a compound of interest due to its potential biological activities. This article reviews the existing literature on its pharmacological properties, mechanisms of action, and potential therapeutic applications.

The compound is characterized by the following chemical formula:

- Molecular Formula : CHNO

- Molecular Weight : 254.29 g/mol

The structure features a benzimidazole moiety linked to a phenylpyrrolidinone, which contributes to its biological activity.

Antioxidant Activity

Research indicates that derivatives of pyrrolidinone compounds exhibit significant antioxidant properties. For example, studies have shown that related compounds can scavenge free radicals effectively. Although specific data on this compound's antioxidant capacity is limited, its structural similarities suggest potential efficacy in this area.

Anti-inflammatory Effects

Inhibitory effects on lipoxygenase (LOX) have been noted in similar compounds. The presence of the benzimidazole and pyrrolidine structures may enhance anti-inflammatory activity, making it a candidate for further investigation in inflammatory disease models.

Antimicrobial Activity

Preliminary studies suggest that compounds with a benzimidazole core often exhibit antimicrobial properties. In vitro studies are needed to establish the specific antimicrobial spectrum and efficacy of this compound.

Study 1: Antioxidant and Anti-lipoxygenase Activity

A study compared various derivatives of pyrrolidinone, including those with benzimidazole moieties. The findings indicated that certain derivatives showed moderate radical-scavenging activity and effective inhibition of soybean lipoxygenase at concentrations around 100 μM. This suggests that this compound may possess similar properties based on structural analogies .

| Compound | Radical Scavenging Activity (%) | LOX Inhibition (μM) |

|---|---|---|

| Compound A | 44% | 100 |

| Compound B | 58% | 38 |

| This compound | TBD | TBD |

Study 2: Drug-Likeness Evaluation

An evaluation based on Lipinski's rule of five indicates that the compound is likely to be orally bioavailable, which is crucial for therapeutic applications. The predicted drug-likeness parameters suggest favorable pharmacokinetic profiles .

Q & A

Advanced Research Question

- Steric effects : Substitution at the phenyl group (e.g., 4-Cl or 3-CF) alters binding to hydrophobic pockets in enzymes. For example, 4-chlorophenyl derivatives show enhanced affinity for kinase targets .

- Electronic effects : Electron-withdrawing groups (e.g., CF) increase the benzimidazole’s acidity, improving hydrogen-bonding with catalytic residues .

Structure-activity relationship (SAR) studies require comparative assays (e.g., IC measurements) against unmodified analogs .

How can contradictory data on biological activity be systematically analyzed?

Advanced Research Question

Discrepancies in reported activities (e.g., antibacterial vs. anticancer) may arise from:

- Assay conditions : Variations in bacterial strains (Gram+ vs. Gram−) or cell lines (e.g., HeLa vs. MCF-7) affect potency .

- Solubility : Poor aqueous solubility (common in benzimidazoles) leads to false negatives; use DMSO carriers (<1% v/v) to improve bioavailability .

Meta-analyses should normalize data to molar concentrations and report solvent controls.

What computational methods predict the compound’s pharmacokinetic properties?

Advanced Research Question

- LogP calculation : Software like PubChem predicts a logP ~2.1, indicating moderate lipophilicity .

- Metabolism : CYP450 docking simulations (AutoDock Vina) identify likely oxidation sites (e.g., pyrrolidinone α-carbon) .

- ADMET : SwissADME estimates moderate blood-brain barrier penetration but potential hepatotoxicity due to benzimidazole metabolism .

How does crystallographic data inform polymorphism or co-crystal formation?

Advanced Research Question

SHELX refinement reveals:

- Polymorphism : Two monoclinic forms (P2/c vs. C2/c) differ in hydrogen-bonding networks, impacting solubility.

- Co-crystals : Co-crystallization with succinic acid (1:1 ratio) improves thermal stability (TGA data ).

Controlled cooling rates (0.5°C/min) and solvent evaporation optimize crystal quality.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.